Propan-2-yl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 5-bromofuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-bromofuran-2-carboxylate typically involves the bromination of furan-2-carboxylic acid followed by esterification. The reaction conditions include the use of bromine as the brominating agent and propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 5-bromofuran-2-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Propan-2-yl 5-bromofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 5-bromofuran-2-carboxylate is compared with other similar compounds to highlight its uniqueness:
Furan-2-carboxylic acid: Similar structure but lacks the bromo and propan-2-yl groups.
Propan-2-yl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
These compounds differ in their reactivity and biological activities due to the different halogen atoms present.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H9BrO3 |
---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
propan-2-yl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-5(2)11-8(10)6-3-4-7(9)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
UPYFWJHZPUQVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.